molecular formula C12H15N B2625995 2-(2-Phenylethenyl)pyrrolidine CAS No. 2154467-80-6

2-(2-Phenylethenyl)pyrrolidine

Cat. No.: B2625995
CAS No.: 2154467-80-6
M. Wt: 173.259
InChI Key: RQGQABZKJKPSSY-CMDGGOBGSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in organic chemistry. researchgate.net Also known as tetrahydropyrrole, this saturated scaffold is prevalent in a vast array of natural products, particularly alkaloids, and is a key structural component in many biologically active molecules and pharmaceuticals. researchgate.nettandfonline.com The structural diversity and stereochemical complexity that can be achieved with pyrrolidine derivatives make them highly valuable in the design of potent and selective therapeutic agents. researchgate.net

The utility of pyrrolidine scaffolds extends to their role as versatile intermediates in organic synthesis. organic-chemistry.org Their unique conformational properties and the reactivity of the nitrogen atom allow for a wide range of chemical transformations. tandfonline.com Consequently, numerous synthetic methodologies have been developed to construct and functionalize the pyrrolidine ring system, including multicomponent reactions, cycloaddition reactions, and various catalytic processes. tandfonline.comrsc.org These methods provide access to a diverse library of pyrrolidine-containing compounds for further investigation. acs.org

Relevance of Phenylethenyl Substituents in Chemical Structure and Reactivity

Phenylethenyl substituents are known to participate in a variety of chemical reactions. The double bond can undergo addition reactions, and the aromatic ring can be subject to electrophilic substitution. Furthermore, the entire phenylethenyl unit can play a crucial role in directing the stereochemical outcome of reactions and can be involved in pericyclic reactions. The electronic nature of the phenyl ring can be modulated by the introduction of various substituents, which in turn alters the reactivity of the phenylethenyl group and the molecule as a whole. aip.orgkyushu-u.ac.jp

Overview of Research Trajectories for 2-(2-Phenylethenyl)pyrrolidine

Research interest in this compound stems from the combination of the versatile pyrrolidine scaffold and the electronically active phenylethenyl substituent. The synthesis of this compound and its derivatives is a key area of investigation, with studies focusing on developing efficient and stereoselective synthetic routes. ethz.ch The structural features of this compound, including the stereochemistry at the C2 position of the pyrrolidine ring and the configuration of the double bond (E/Z), are critical aspects of its chemical behavior. uni.lu

Investigations into the reactivity of this compound explore how the two structural motifs influence each other. For example, the nitrogen of the pyrrolidine ring can act as a nucleophile or a base, while the phenylethenyl group can participate in various cycloaddition and cross-coupling reactions. The compound also serves as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H15N uni.lu
Molecular Weight 173.25 g/mol N/A
Monoisotopic Mass 173.12045 Da uni.lu
SMILES C1CC(NC1)/C=C/C2=CC=CC=C2 uni.lu
InChI InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,8-9,12-13H,4,7,10H2/b9-8+ uni.lu
InChIKey RQGQABZKJKPSSY-CMDGGOBGSA-N uni.lu
Predicted XlogP 2.5 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-phenylethenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,8-9,12-13H,4,7,10H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQABZKJKPSSY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(NC1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Phenylethenyl Pyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-(2-phenylethenyl)pyrrolidine, two primary disconnections are evident.

The first key disconnection breaks the carbon-nitrogen bond of the pyrrolidine (B122466) ring, suggesting a cyclization strategy. This approach typically involves an open-chain precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center, often four carbons away. For instance, a 1,4-amino alcohol or a related bifunctional molecule could serve as a precursor, with the cyclization being promoted by a catalyst.

A second strategic disconnection targets the carbon-carbon double bond of the phenylethenyl substituent. This suggests a post-functionalization of a pre-formed 2-substituted pyrrolidine. Methods such as the Wittig reaction or Horner-Wadsworth-Emmons olefination on a pyrrolidine-2-carboxaldehyde are classical approaches. More modern strategies involve transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, which can form the C-C bond directly.

A more convergent approach involves disconnecting both the pyrrolidine ring and the substituent bond simultaneously. This leads to strategies where the ring formation and C-C bond formation occur in a single tandem or cascade reaction, often catalyzed by a transition metal. Such methods are highly efficient and can offer excellent control over stereochemistry.

Direct Syntheses of the Pyrrolidine Core with Phenylethenyl Functionalization

The direct formation of the this compound scaffold is dominated by powerful transition metal-catalyzed coupling reactions. These methods offer high levels of efficiency and selectivity, allowing for the construction of the heterocyclic core and the installation of the desired substituent in a single conceptual framework.

Transition Metal-Catalyzed Coupling Reactions

Catalysis by transition metals such as palladium, gold, copper, and ruthenium provides the most advanced and versatile tools for the synthesis of substituted pyrrolidines.

Palladium catalysis is a cornerstone of modern organic synthesis and offers several pathways to 2-substituted pyrrolidines. The Heck reaction, which forms a carbon-carbon bond between an alkene and an organohalide, is a powerful tool for this purpose. A tandem Heck reaction of cyclic tertiary enamides, for example, can produce trans-2,5-disubstituted-3-pyrrolines. researchgate.net In a related approach, the palladium-catalyzed carboamination of γ-N-arylamino alkenes with vinyl bromides yields N-aryl-2-allyl pyrrolidines with high diastereoselectivity for the trans-2,3 and cis-2,5 isomers. d-nb.info This method could be adapted by using a styrenyl bromide to directly install the phenylethenyl group.

Another significant palladium-catalyzed method is the enantioselective α-arylation of N-Boc-pyrrolidine. This reaction relies on the enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a Negishi coupling with an aryl bromide, affording a range of 2-aryl-N-Boc-pyrrolidines in high enantiomeric ratio. acs.org While this method installs an aryl group directly, modifications using a vinyl halide could potentially lead to the desired phenylethenyl product.

Intramolecular cyclization reactions are also prevalent. The coupling and cyclization of β-N-tosylamino alkenes with vinyl halides is a known method for creating 2-vinyl pyrrolidines. d-nb.info Furthermore, an intramolecular Heck reaction of N-ortho-iodobenzyl-2-alkenylpyrrolidines has been shown to be an efficient route to form fused heterocyclic systems, demonstrating the utility of Pd-catalyzed cyclization onto an unactivated alkene within a pyrrolidine precursor. acs.org

Table 1: Palladium-Catalyzed Syntheses of Substituted Pyrrolidines
Reaction TypeCatalyst/LigandSubstratesProduct TypeKey FindingsReference
Tandem Heck ReactionPdCl₂(PPh₃)₂N-benzoyl-2,3-dihydro-1H-pyrrole, Aryl iodidestrans-2,5-disubstituted-3-pyrrolinesSilver salts found to be effective additives. researchgate.net
CarboaminationPd(0) catalystγ-N-arylamino alkenes, Vinyl bromidesN-aryl-2-allyl pyrrolidinesHigh diastereoselectivity (dr >20:1) for trans-2,3 and cis-2,5 products. d-nb.info
α-Arylation (Negishi)Pd(OAc)₂ / tBu₃P-HBF₄N-Boc-pyrrolidine, Aryl bromides2-aryl-N-Boc-pyrrolidinesAchieves high enantioselectivity (e.g., 96:4 er). acs.org
Intramolecular HeckPd(OAc)₂ / PPh₃N-(o-iodobenzyl)pyrrolidine with unactivated alkeneHexahydropyrrolo[1,2-b]isoquinolineEfficient cyclization onto an unsubstituted alkene. acs.org

Gold catalysis has emerged as a powerful tool for the synthesis of heterocycles, particularly through the activation of alkynes and allenes toward nucleophilic attack. nih.govrsc.org A notable example is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. This reaction proceeds with excellent yields and enantioselectivities to provide various enantioenriched pyrrolidines. researchgate.net The strategy involves the gold-catalyzed cyclization of the alkyne, followed by a subsequent reduction, offering a streamlined route to the saturated pyrrolidine core. Adapting such a methodology, a precursor containing a phenyl-substituted alkyne could potentially yield the this compound skeleton after a controlled cyclization/isomerization sequence. Gold catalysts are particularly effective in activating carbon-carbon multiple bonds, making them ideal for complex cascade reactions that build molecular complexity rapidly. nih.govnii.ac.jp

Table 2: Gold-Catalyzed Synthesis of Pyrrolidines
Reaction TypeCatalystSubstratesProduct TypeKey FindingsReference
Tandem Cycloisomerization/HydrogenationGold catalystChiral homopropargyl sulfonamidesEnantioenriched pyrrolidinesProvides excellent yields and high enantioselectivities. researchgate.net

Copper-catalyzed reactions represent a cost-effective and versatile alternative for constructing pyrrolidine rings. arabjchem.orgnih.gov A highly relevant method is the copper-catalyzed intermolecular carboamination of 1,3-dienes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. acs.org This reaction directly produces 2-vinylpyrrolidines, which are structural analogs of the target compound. acs.org The process involves the copper-catalyzed generation of an alkyl radical which adds to the diene, followed by trapping of the resulting radical intermediate to form the pyrrolidine ring. acs.org This method is attractive due to the use of readily available starting materials and its tolerance for various functional groups. researchgate.netacs.org

Table 3: Copper-Catalyzed Synthesis of Pyrrolidines
Reaction TypeCatalystSubstratesProduct TypeKey FindingsReference
Intermolecular CarboaminationCu(1,10-phenanthroline)₂1,3-Dienes, Potassium N-carbamoyl-β-aminoethyltrifluoroborates2-vinylpyrrolidinesReaction proceeds via a radical mechanism. MnO₂ is used as a stoichiometric oxidant. acs.org
Intramolecular C-H AminationCopper catalystN-fluoride amidesPyrrolidines and PiperidinesMechanistic studies involve a fluorinated copper(II) complex intermediate. arabjchem.org

Ruthenium-based catalysts, often in cooperation with an amine, enable powerful synthetic transformations based on the "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) principle. researchgate.netorganic-chemistry.org This strategy allows for the synthesis of N-heterocycles from diols and amines, with water and hydrogen gas as the only byproducts, representing a highly atom-economical and green approach. arabjchem.org In this process, the ruthenium catalyst first dehydrogenates an alcohol to form an intermediate aldehyde or ketone. The amine then condenses with the carbonyl intermediate to form an imine or enamine, which is subsequently hydrogenated by the ruthenium-hydride species generated in the initial step. researchgate.net

This methodology has been successfully applied to the synthesis of pyrrolidines. For example, a ruthenium(II) complex catalyzes the intramolecular cyclization of aminoalcohols to form substituted pyrrolidines. researchgate.net Similarly, the reaction of 1,4-diols with primary amines in the presence of a ruthenium catalyst can directly lead to N-substituted pyrrolidines. While not explicitly demonstrated for this compound, the use of a precursor like 1-phenyl-1,4-pentanediol with ammonia (B1221849) under these catalytic conditions presents a plausible and direct route to the target molecule.

Another mode of cooperative catalysis involves a Ru/amine system where the amine functions as a transient leaving group for in situ generated enamines, enabling cross-coupling reactions of ketones as alkenyl electrophiles. acs.orgacs.org

Table 4: Ruthenium-Catalyzed Syntheses of Pyrrolidines
Reaction TypeCatalyst/LigandSubstratesProduct TypeKey FindingsReference
Acceptorless Dehydrogenative CouplingAcridine-based Ru-pincer complex1,4-Diols, Primary alcohols, AmmoniaN-substituted pyrrolesDirect use of ammonia as the nitrogen source.
Borrowing Hydrogen Cyclization(Phosphinoxazoline)Ru(II) complexAminoalcohols, Diols, AminesSubstituted pyrrolidinesEfficient for intra- and intermolecular cyclizations. researchgate.net
N-Heterocyclization[Ru(p-cymene)Cl₂]₂ / dppf or DPEphosDiols, Primary aminesN-Substituted pyrrolidinesEffective for N-alkylation and cyclization reactions.

Organocatalytic Strategies

Organocatalysis has revolutionized asymmetric synthesis by providing a powerful alternative to traditional metal-based catalysts. nih.govmdpi.com These small organic molecules can activate substrates in a variety of ways, leading to the formation of chiral products with high enantioselectivity. umanitoba.ca

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs), derived from BINOL and related scaffolds, have emerged as highly effective Brønsted acid organocatalysts for a wide range of enantioselective transformations. sigmaaldrich.combeilstein-journals.orgrsc.org Their ability to act as bifunctional catalysts, engaging in hydrogen bonding interactions to organize transition states, allows for precise stereochemical control. beilstein-journals.org

In the context of synthesizing substituted pyrrolidines, CPAs can catalyze the asymmetric Friedel-Crafts alkylation of indoles and pyrroles, which can be precursors to the target scaffold. sigmaaldrich.com While direct synthesis of this compound using this method is not extensively documented in dedicated studies, the principles of CPA catalysis are applicable. For instance, CPAs have been successfully employed in the enantioselective reduction of imines, a key step in many synthetic routes to chiral amines. sigmaaldrich.com A representative reaction would involve the CPA-catalyzed transfer hydrogenation of a suitable imine precursor, where the Hantzsch ester serves as the reductant. The chiral environment created by the CPA would dictate the facial selectivity of the hydride attack, leading to an enantioenriched amine product that could be further elaborated to the desired pyrrolidine.

Catalyst TypeSubstrate TypeKey FeaturesRepresentative Application
Chiral Phosphoric Acid (CPA)Imines, Indoles, PyrrolesBifunctional catalysis via hydrogen bonding, high enantioselectivity. beilstein-journals.orgAsymmetric reductive amination, Friedel-Crafts alkylation. sigmaaldrich.com
Pyrrolidine-Derived Organocatalysts in Condensation Reactions

Pyrrolidine-based organocatalysts, particularly those derived from proline and its derivatives, are cornerstones of asymmetric organocatalysis. nih.govmdpi.comnih.gov They operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. umanitoba.ca

The synthesis of this compound can be envisioned through a condensation reaction catalyzed by a chiral pyrrolidine derivative. For example, the Knoevenagel condensation of a thiazolidine-2,4-dione (TZD) with p-methoxybenzaldehyde has been shown to be effectively promoted by pyrrolidine, demonstrating its catalytic activity in forming carbon-carbon double bonds. juniperpublishers.com In this study, pyrrolidine exhibited higher efficiency than piperidine, achieving 100% conversion with a smaller catalytic amount. juniperpublishers.com While this specific example does not produce the target compound, it illustrates the potential of pyrrolidine catalysts in reactions that form the styryl moiety.

A more direct application involves the Michael addition of aldehydes to nitroolefins, a reaction widely catalyzed by diarylprolinol silyl (B83357) ethers. nih.gov The resulting Michael adduct can be a precursor to the pyrrolidine ring. The reaction between an aldehyde and nitrostyrene, for instance, can be catalyzed by a pyrrolidinyl-camphor derivative to yield the product with high enantioselectivity. nih.gov Subsequent transformations of the nitro and aldehyde functionalities can lead to the formation of the this compound ring system.

Catalyst TypeReactantsKey IntermediateProduct Type
PyrrolidineThiazolidine-2,4-dione, p-methoxybenzaldehyde juniperpublishers.comEnamine/Iminium(Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione juniperpublishers.com
Diarylprolinol silyl etherAldehyde, NitrostyreneEnamineMichael adduct precursor to pyrrolidines

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, offering a high degree of stereocontrol in a single step.

1,3-Dipolar Cycloadditions (e.g., Azomethine Ylides)

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most versatile methods for synthesizing pyrrolidines. researchgate.netnih.gov Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde. nih.gov

The reaction of an azomethine ylide with cinnamaldehyde (B126680) or its derivatives as the dipolarophile can directly lead to the formation of this compound derivatives. researchgate.net For example, the 1,3-dipolar cycloaddition of an azomethine ylide, generated from an imino ester, with cinnamaldehyde has been reported to produce highly substituted pyrrolizidines with endo-selectivity. researchgate.net Although this leads to a bicyclic system, it demonstrates the principle of incorporating the styryl group into a pyrrolidine-containing structure.

In a notable example, a catalytic asymmetric double (1,3)-dipolar cycloaddition reaction has been developed using a chiral silver catalyst. nih.gov This reaction allows for the synthesis of enantioenriched pyrrolizidines from simple starting materials. While there were no initial examples of enantioselective reactions between cinnamaldehyde-derived imines and simple acrylates, this work showcases the potential for developing such systems. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the cycloaddition.

Ylide PrecursorDipolarophileCatalyst/ConditionsProduct
Imino esterCinnamaldehydeOrganocatalystHighly substituted pyrrolizidine (B1209537) researchgate.net
α-Imino esterAcrylateChiral Silver CatalystEnantioenriched pyrrolizidine nih.gov
Intramolecular Aza-Michael Cyclizations

Intramolecular aza-Michael additions provide a powerful strategy for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. nih.govmdpi.comencyclopedia.pub This reaction involves the intramolecular nucleophilic attack of an amine onto an activated alkene.

The synthesis of pyrrolidine derivatives through an intramolecular aza-Michael addition has been demonstrated, for instance, in the formation of fluorinated pyrrolidines. nih.gov In this case, an aminofluorovinylsulfone undergoes a diastereoselective cyclization. nih.gov While this specific example does not yield this compound, the general strategy is applicable. A suitable precursor would contain an amine tethered to a styryl moiety with an activating group. Base-catalyzed cyclization would then lead to the formation of the pyrrolidine ring. mdpi.comencyclopedia.pub For example, the base-catalyzed cyclization of an open-chain pyrrole-2-amide bearing an electron-poor alkene has been used to form a bicyclic pyrrolopyrazinone system, illustrating the feasibility of the aza-Michael cyclization approach. mdpi.comencyclopedia.pub

Radical and Photocatalytic Approaches

Radical and photocatalytic methods have recently emerged as powerful tools for the synthesis of complex organic molecules under mild conditions. chinesechemsoc.orgconicet.gov.arbeilstein-journals.org

Visible light photocatalysis can be used to generate radical intermediates that can participate in cyclization reactions to form pyrrolidines. chinesechemsoc.org For instance, a photocatalytic multi-component radical relay reaction has been developed for the stereodivergent synthesis of α-aminomethyl cinnamyl ethers, which share structural similarities with the target compound. researchgate.net

A more direct approach involves the visible-light-promoted synthesis of seleno-containing pyrrolidine derivatives. chinesechemsoc.org In this method, a selenium radical, generated photochemically, adds to an enamine to form a selenated intermediate, which then cyclizes. chinesechemsoc.org Another strategy involves a photocatalytic, two-component annulation of redox-active phthalimides and alkenes. sigmaaldrich.com A reductive proton-coupled electron transfer generates a radical that adds to an alkene, followed by an oxidative radical-polar crossover and cyclization. This method has been shown to be applicable to the synthesis of a wide range of saturated heterocycles, including pyrrolidines. sigmaaldrich.com The development of enantioselective versions of these photocatalytic reactions is an active area of research, often employing chiral catalysts that can interact with the radical intermediates or the substrates to control the stereochemistry. chinesechemsoc.orgbeilstein-journals.org

MethodKey IntermediateKey FeaturesProduct Type
Photocatalytic Radical Relayα-Amino radicalStereodivergent synthesisα-Aminomethyl cinnamyl ethers researchgate.net
Visible-light promoted cyclizationSelenium radicalMild conditions, radical pathwaySeleno-containing pyrrolidines chinesechemsoc.org
Photocatalytic [3+2] AnnulationCarbon-centered radicalTwo-component, redox-neutralSaturated heterocycles including pyrrolidines sigmaaldrich.com
Visible-Light Photocatalysis for C-C Bond Formation

Visible-light photocatalysis has emerged as a powerful and sustainable tool for forging carbon-carbon bonds under mild conditions. nih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer process, generating radical intermediates that can participate in bond-forming reactions. youtube.com

In the context of pyrrolidine synthesis, visible-light-mediated reactions offer an efficient pathway. For instance, a method for synthesizing seleno-containing pyrrolidines involves the visible-light-promoted cyclization of enamines with diselenides. mdpi.com This process, which does not require a photocatalyst, proceeds through the light-induced cleavage of the Se-Se bond to form a selenium radical. This radical then adds to the enamine, initiating a cyclization cascade to form the pyrrolidine ring. mdpi.com

Another relevant strategy is the use of photocatalytic [3+2] cycloadditions. These reactions can construct functionalized five-membered rings, such as pyrrolidines, by reacting electron-poor olefins with cyclopropylanilines under visible light photocatalysis. nih.gov The process is initiated by the photocatalyst, leading to the formation of the desired cyclopentane-fused chromenocarbonitriles. nih.gov

The key advantages of these photocatalytic methods include:

Mild Reaction Conditions: Reactions are often conducted at room temperature, avoiding the need for harsh reagents or high temperatures.

High Atom Economy: These methods can be designed to incorporate a majority of the atoms from the starting materials into the final product.

Sustainability: The use of visible light as a renewable energy source aligns with the principles of green chemistry. mdpi.com

Radical Cyclization Strategies

Radical cyclization reactions provide a powerful method for the construction of cyclic systems, including the pyrrolidine ring. rsc.org These reactions involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond, forming a new ring.

A notable example is the electrocatalytic radical ene-yne cyclization for the synthesis of chlorotrifluoromethylated pyrrolidines. nsf.gov This method employs anodically coupled electrolysis to generate a trifluoromethyl radical (CF3•) and a chlorine radical (Cl•) from stable, commercially available precursors. nsf.gov The CF3• radical adds to the alkene of a 1,6-enyne substrate, creating a carbon-centered radical. This intermediate then undergoes a 5-exo-dig cyclization onto the alkyne, forming a five-membered ring and an alkenyl radical, which is subsequently trapped by the chlorine radical. nsf.gov This electrochemical approach allows for precise control over the redox potential and the clean generation of reactive intermediates. nsf.gov

The regioselectivity of radical cyclizations is a key consideration. The 5-exo cyclization of hexenyl radicals to form cyclopentylmethyl radicals is generally favored kinetically over the 6-endo closure to form cyclohexyl radicals, making this a reliable method for constructing five-membered rings like pyrrolidine. researchgate.net

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of substituted pyrrolidines is of paramount importance, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Various strategies have been developed to synthesize specific enantiomers and diastereomers of this compound.

Chiral Auxiliary-Mediated Approaches (e.g., tBu-Sulfinamide)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. One of the most versatile and widely used chiral auxiliaries is tert-butanesulfinamide (Ellman's sulfinamide). wikipedia.orgsigmaaldrich.com

The synthesis of chiral amines using tert-butanesulfinamide typically involves the condensation of the sulfinamide with an aldehyde or ketone to form an N-tert-butanesulfinyl imine. sigmaaldrich.com This imine is then subjected to nucleophilic addition. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face and resulting in a high degree of diastereoselectivity. sigmaaldrich.com Finally, the sulfinyl group is easily cleaved under mild acidic conditions to afford the chiral primary amine. wikipedia.org

This methodology has been successfully applied to the synthesis of chiral 2-substituted pyrrolidines. sigmaaldrich.com For example, the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine derived from a γ-ketoaldehyde can proceed with high diastereoselectivity to establish the desired stereocenter at the 2-position of the future pyrrolidine ring. Subsequent cyclization and removal of the auxiliary would yield the enantiomerically enriched 2-substituted pyrrolidine.

Reagent/StepPurposeTypical Conditions
(R)- or (S)-tert-ButanesulfinamideChiral AuxiliaryCondensation with aldehyde/ketone
Nucleophilic AdditionC-C bond formationGrignard reagents, organolithiums
CyclizationRing formationIntramolecular nucleophilic substitution
Auxiliary RemovalDeprotectionAcidic conditions (e.g., HCl)

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a powerful strategy for the synthesis of chiral compounds, offering the advantage of generating large quantities of an enantiomerically enriched product from a small amount of a chiral catalyst. nih.govthieme.de Both metal-based and organocatalysts have been extensively used to control the stereochemistry in the synthesis of pyrrolidine derivatives. nih.govnih.gov

Transition Metal Catalysis: Transition metal complexes with chiral ligands are highly effective catalysts for a variety of asymmetric transformations. For the synthesis of chiral pyrrolidines, methods such as asymmetric hydrogenation and [3+2] cycloadditions are particularly relevant. mdpi.comacs.org

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral precursors like enamines or imines is a direct route to chiral amines. acs.orgdiva-portal.org Iridium and rhodium complexes bearing chiral phosphine (B1218219) ligands are commonly employed for this purpose. diva-portal.org

[3+2] Cycloaddition: The reaction of azomethine ylides with alkenes, catalyzed by chiral copper(I) or silver(I) complexes, provides a powerful method for the diastereoselective and enantioselective synthesis of highly substituted pyrrolidines. mdpi.com

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major area in asymmetric synthesis. nih.gov Proline and its derivatives are prominent organocatalysts for the synthesis of chiral pyrrolidines. nih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, facilitating a variety of enantioselective transformations.

A notable example is the organocatalytic cascade reaction for the synthesis of polysubstituted pyrrolidines. pkusz.edu.cn This approach can combine a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization to produce pyrrolidines with high diastereoselectivity and enantioselectivity. pkusz.edu.cn

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. princeton.edubeilstein-journals.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. beilstein-journals.orgprinceton.edu

For the synthesis of chiral pyrrolidines, a DKR approach could involve the enzymatic acylation of a racemic amino alcohol precursor. In this scenario, one enantiomer of the amino alcohol is selectively acylated by an enzyme, such as Candida antarctica lipase (B570770) B (CALB), while the unreacted enantiomer is continuously racemized by a metal catalyst, for example, a ruthenium complex. beilstein-journals.org This process funnels the entire racemic starting material into a single, enantiomerically pure acylated product, which can then be cyclized to the desired pyrrolidine.

A key aspect of a successful DKR is the careful tuning of the rates of resolution and racemization. princeton.edu Ideally, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer to ensure high enantiomeric excess in the final product. princeton.edu

Dynamic kinetic asymmetric transformations (DYKAT) represent an extension of this concept, where a cascade of reactions, often including a DKR step, leads to the formation of multiple stereocenters with high stereocontrol. pkusz.edu.cn For instance, a cascade involving a reversible aza-Henry reaction followed by a DKR-driven aza-Michael cyclization can afford highly functionalized pyrrolidines in excellent yield and stereoselectivity. pkusz.edu.cn

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including this compound. mdpi.com

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions (MCRs) are excellent examples of atom-economical processes, as they combine three or more starting materials in a single step to form a complex product, with few or no byproducts. researchgate.net The double [3+2] cycloaddition of azomethine ylides is a one-pot reaction that efficiently generates multiple bonds and chiral centers, exemplifying high atom economy. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused, reducing waste. acs.org The asymmetric catalytic methods discussed previously, such as transition metal catalysis and organocatalysis, are prime examples of this principle in action. nih.govnih.gov

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or avoided. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. mdpi.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org Visible-light photocatalysis is a prime example of an energy-efficient method, as it utilizes a renewable energy source under mild conditions. nih.gov

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (often in water), and the ability to avoid the use of protecting groups. mdpi.comacs.org Enzymatic resolutions and dynamic kinetic resolutions are powerful green methods for producing enantiomerically pure compounds. nih.gov

By incorporating these principles, chemists can develop more sustainable and environmentally friendly routes to this compound and its derivatives.

Green Chemistry PrincipleApplication in Pyrrolidine SynthesisExample
Atom Economy Multicomponent reactionsDouble [3+2] cycloaddition of azomethine ylides rsc.org
Catalysis Asymmetric catalysisProline-catalyzed aldol (B89426) reactions nih.gov
Safer Solvents Use of waterEnzymatic reactions in aqueous media mdpi.com
Energy Efficiency PhotochemistryVisible-light mediated [3+2] cycloadditions nih.gov
Biocatalysis Enzymatic reactionsDynamic kinetic resolution using lipases beilstein-journals.orgnih.gov

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous organic solvents. Consequently, performing organic reactions in aqueous media or under solvent-free conditions represents a significant advancement in sustainable synthesis.

While specific literature on the solvent-free or purely aqueous synthesis of this compound is not abundant, related methodologies for similar structures highlight the potential of these approaches. For instance, mechanochemical methods, such as ball milling, have emerged as a powerful technique for conducting reactions without solvents. rsc.org This high-energy milling process can facilitate reactions between solid-state reactants, often leading to high yields and reduced waste. rsc.org The synthesis of various pharmaceutically relevant molecules under solvent-free ball milling conditions has been demonstrated, suggesting its potential applicability to the synthesis of pyrrolidine derivatives. rsc.org

Aqueous synthesis is another cornerstone of green chemistry. Water is an ideal solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of related heterocyclic compounds has been successfully achieved in water. For example, efficient methods for preparing 3-pyrrolin-2-one derivatives have been developed using aqueous media. tandfonline.com Furthermore, multicomponent reactions to create complex heterocyclic structures, such as pyrrole-4-ols, have been effectively carried out in water at room temperature. organic-chemistry.org The use of β-cyclodextrin as a supramolecular catalyst has been shown to promote the synthesis of substituted pyrrolidin-2-ones in a water-ethanol medium, underscoring the feasibility of using water as a primary solvent. rsc.orgbohrium.com

Tandem reactions that combine multiple synthetic steps into a single operation also contribute to sustainability. A one-pot method for creating 2-alkenylpyrrolidines involves a dehydrative coupling of halogenated secondary amides with alkenes followed by a reductive cyclization. rsc.org Although this specific procedure uses a conventional organic solvent, the one-pot approach minimizes waste and purification steps, aligning with green chemistry principles.

Reaction TypeSubstratesConditionsProduct ClassSustainability Aspect
Mechanosynthesis Various solid-state reactantsBall milling, solvent-freePharmaceutically important moleculesElimination of bulk solvents, reduced waste rsc.org
Aqueous Synthesis Aldehydes, amines, acetylenedicarboxylatesβ-Cyclodextrin, H₂O/EtOH, room tempSubstituted pyrrolidine-2-onesUse of non-toxic, biodegradable catalyst and aqueous medium rsc.orgbohrium.com
Tandem Reaction Halogenated secondary amides, alkenesTf₂O, then NaBH₄2-AlkenylpyrrolidinesOne-pot procedure, reduced purification steps rsc.org
Multicomponent Reaction β-Dicarbonyls, arylglyoxals, ammonium (B1175870) acetate (B1210297)Water, room temperature2-Alkyl-5-aryl-(1H)-pyrrole-4-olUse of water as solvent, ambient temperature organic-chemistry.org

Catalyst Design for Sustainability

The rational design of catalysts is paramount for developing sustainable chemical processes. Key goals include replacing rare and toxic heavy metals with earth-abundant alternatives, creating highly efficient and recyclable catalysts, and utilizing biocatalysts that operate under mild conditions. csic.es

Earth-Abundant Metal Catalysis: There is a significant drive to replace precious metal catalysts (e.g., palladium, rhodium) with catalysts based on abundant and less toxic metals like iron, copper, and manganese. Simple, commercially available iron salts, such as FeI₂, have proven to be remarkably effective catalysts for synthesizing pyrrolidines through C–H bond amination. rsc.org These reactions are often fast, highly selective, and can be performed with very low catalyst loading, generating high turnover numbers (TONs). rsc.org Similarly, manganese complexes have been developed for the solvent-free synthesis of pyrroles from diols and amines, producing only water and hydrogen as byproducts. organic-chemistry.org Copper and zinc-based catalysts have also been employed in the synthesis of pyrrolidine derivatives, offering milder and more sustainable alternatives to traditional methods. nii.ac.jpnsf.gov

Biocatalysis and Organocatalysis: Biocatalysts, such as enzymes, offer exceptional selectivity under mild aqueous conditions. Transaminases, for example, have been used for the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.gov This approach provides access to both enantiomers with high enantiomeric excess and avoids the use of heavy metals. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, is another pillar of sustainable chemistry. β-Cyclodextrin, a biodegradable oligosaccharide, has been used as a supramolecular catalyst to promote the synthesis of pyrrolidine-2-one derivatives in aqueous environments. rsc.orgbohrium.comresearchgate.net Its mechanism often involves the formation of inclusion complexes, creating a hydrophobic microenvironment in the aqueous medium that facilitates the reaction. researchgate.net

Recyclable and Heterogeneous Catalysts: To improve the economic and environmental viability of a process, catalysts should be easily recoverable and reusable. Hybrid organosilica materials incorporating pyrrolidine units have been designed as stable, solid-base catalysts. csic.es These materials demonstrate high efficiency in base-catalyzed reactions, such as Knoevenagel condensations, and can be recycled multiple times without a significant loss of activity, confirming their stability and the heterogeneous nature of the catalysis. csic.es

Catalyst TypeExample CatalystReactionKey Sustainability Feature(s)
Earth-Abundant Metal FeI₂C–H bond amination to form pyrrolidinesUse of inexpensive, non-toxic iron; high turnover numbers rsc.org
Earth-Abundant Metal Manganese complexSynthesis of pyrroles from diols and aminesSolvent-free conditions; water and H₂ as byproducts organic-chemistry.org
Biocatalyst Transaminases (TAs)Asymmetric synthesis of 2-substituted pyrrolidinesHigh enantioselectivity; mild, aqueous conditions; metal-free nih.gov
Organocatalyst β-CyclodextrinMulticomponent synthesis of pyrrolidine-2-onesBiodegradable, non-toxic, operates in water rsc.orgbohrium.com
Heterogeneous Catalyst Pyrrolidine-functionalized organosilicaKnoevenagel condensationRecyclable, stable, solid catalyst simplifies product purification csic.es

Chemical Reactivity and Transformations of 2 2 Phenylethenyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it both nucleophilic and basic. This allows for a range of reactions that modify the heterocyclic core of the molecule.

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with electrophiles.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the pyrrolidine with an alkyl halide or a similar alkylating agent. For instance, the nitrogen can be alkylated using reagents like allyl bromide in the presence of a base such as potassium carbonate. nih.gov This transformation converts the secondary amine into a tertiary amine, significantly altering the compound's steric and electronic properties.

N-Acylation: In this process, an acyl group is introduced at the nitrogen atom, typically by reaction with an acyl chloride or an acid anhydride, to form an N-acylpyrrolidine (an amide). This reaction is fundamental in peptide synthesis and for the installation of protecting groups. The resulting amide has substantially different chemical properties compared to the parent amine, with reduced basicity and nucleophilicity due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Class
N-Alkylation Methyl Iodide (CH₃I) Tertiary Amine
N-Alkylation Benzyl Bromide (BnBr) Tertiary Amine
N-Acylation Acetyl Chloride (CH₃COCl) Amide

The secondary amine functionality is key to the formation of two important reactive intermediates: iminium ions and enamines.

Iminium Ions: These are cationic species with the general structure [R₂N=CR₂]⁺. They can be formed from 2-(2-phenylethenyl)pyrrolidine through protonation or alkylation of the nitrogen atom, followed by the loss of a leaving group from the α-carbon, or more commonly, as intermediates. For example, the reaction of a secondary amine like pyrrolidine with an aldehyde or ketone proceeds via a carbinolamine intermediate which then dehydrates to form an iminium ion. researchgate.net This ion is a key intermediate in the formation of enamines. iaea.org Iminium ions are potent electrophiles and are involved in various synthetic transformations, including the Mannich reaction and Pictet-Spengler cyclization.

Enamines: Enamines are unsaturated compounds formed from the reaction of a secondary amine with an enolizable aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com The reaction is typically acid-catalyzed and involves the dehydration of an intermediate carbinolamine, which proceeds via an iminium ion. masterorganicchemistry.com The resulting enamine features a nitrogen atom connected to a double bond and is electronically similar to an enolate. libretexts.org The nitrogen atom acts as a powerful π-donor, making the α-carbon of the enamine nucleophilic. masterorganicchemistry.com This nucleophilicity allows enamines derived from this compound to be used in alkylation and acylation reactions at the α-carbon, a strategy famously known as the Stork enamine synthesis. libretexts.org

Reactions Involving the Ethenyl Moiety

The exocyclic carbon-carbon double bond of the phenylethenyl group is electron-rich, making it susceptible to a variety of addition reactions.

The alkene functionality can be readily reduced to a single bond through catalytic hydrogenation. This reaction converts this compound to 2-(2-phenylethyl)pyrrolidine. nih.gov The process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. This transformation is highly efficient and is a standard method for saturating carbon-carbon double bonds. Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium, can be employed to control the stereochemistry of products in related systems. nih.gov

Table 2: Common Catalysts for Hydrogenation of Alkenes

Catalyst Typical Conditions
Palladium on Carbon (Pd/C) H₂ (1 atm), Methanol, Room Temp.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) H₂ (1-3 atm), Ethanol or Acetic Acid, Room Temp.
Raney Nickel (Raney Ni) H₂ (high pressure), Ethanol, Elevated Temp.

The π-bond of the ethenyl group acts as a nucleophile, reacting with various electrophiles. pressbooks.pub The mechanism involves the initial attack of the double bond on the electrophile, leading to the formation of a carbocation intermediate. pressbooks.pub Due to the adjacent phenyl group, this intermediate is a highly stabilized benzylic carbocation. A subsequent attack by a nucleophile on this carbocation completes the addition.

These additions are regioselective and generally follow Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom of the double bond that is further from the phenyl group, allowing the positive charge to form on the benzylic carbon. libretexts.orgbyjus.com

Table 3: Examples of Electrophilic Addition Reactions

Reagent(s) Electrophile (E⁺) Nucleophile (Nu⁻) Predicted Product Structure
H-Br H⁺ Br⁻ 2-(1-Bromo-2-phenylethyl)pyrrolidine
H₂O, H₂SO₄ (catalyst) H⁺ H₂O 2-(1-Hydroxy-2-phenylethyl)pyrrolidine

Cycloaddition reactions are powerful tools for ring formation in which two unsaturated molecules react to form a cyclic adduct. The styrenyl double bond in this compound can participate in several types of cycloadditions. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The phenylethenyl group can act as a dienophile in the Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. The electron-donating or withdrawing nature of substituents on the phenyl ring or the pyrrolidine can influence the reactivity of the dienophile.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves the addition of a 1,3-dipole (e.g., an azide, nitrile oxide, or azomethine ylide) across the double bond to form a five-membered heterocyclic ring. mdpi.com The styrenyl moiety serves as the dipolarophile in this transformation. Such reactions are highly valuable for the synthesis of complex heterocyclic frameworks. nih.gov

[2+2] Cycloaddition: This reaction involves two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. While thermally forbidden for many simple alkenes, photochemical [2+2] cycloadditions are common. libretexts.org The styrenyl double bond can undergo photochemical [2+2] cycloaddition with itself or another alkene upon irradiation with UV light, leading to the formation of substituted cyclobutane derivatives.

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds and natural products. The functionalization of this ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. In the context of this compound, functionalization of the pyrrolidine moiety offers a pathway to novel derivatives with potentially enhanced or modified activities. This section explores strategies for the chemical transformation of the pyrrolidine ring, focusing on C-H functionalization and derivatization for scaffold elaboration.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, thereby streamlining synthetic routes. For this compound, the pyrrolidine ring presents several C-H bonds that could be targeted for functionalization. The reactivity of these bonds is influenced by the existing substituent at the C2 position and the nitrogen atom.

Transition metal-catalyzed C-H activation is a prominent strategy for the regioselective functionalization of such heterocyclic systems. nih.gov Catalysts based on palladium, rhodium, ruthenium, and iron have been extensively used for the C-H functionalization of a variety of N-heterocycles. harvard.edunih.gov While specific studies on this compound are not extensively documented, the principles of these reactions can be extrapolated. The nitrogen atom can act as an endogenous directing group, facilitating the activation of adjacent C-H bonds.

A hypothetical C-H arylation of N-protected this compound is depicted below. The protecting group (PG) on the nitrogen is often crucial for the success of these transformations, influencing both reactivity and selectivity.

Hypothetical C-H Arylation Reaction

Reactant Catalyst Coupling Partner Product

The regioselectivity of such reactions is a critical aspect. For a 2-substituted pyrrolidine, functionalization can potentially occur at the C3, C4, or C5 positions. The directing ability of the nitrogen atom, steric hindrance from the existing C2-substituent, and the specific ligand environment of the metal catalyst all play a role in determining the site of functionalization. rsc.org

Radical-mediated C-H functionalization offers an alternative approach. These reactions often proceed under milder conditions and can provide complementary regioselectivity to transition metal-catalyzed processes. Photoredox catalysis, for instance, can be employed to generate nitrogen-centered radicals from N-protected pyrrolidines, which can then undergo intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical at a specific position, followed by trapping with a suitable reagent.

Derivatization for Scaffold Elaboration

Beyond C-H functionalization, the pyrrolidine ring of this compound can be further derivatized to elaborate the molecular scaffold. These transformations can introduce new functional groups, alter the ring conformation, or append additional cyclic systems, leading to a diverse range of new chemical entities.

One common strategy involves the modification of the nitrogen atom. The secondary amine of the pyrrolidine ring is nucleophilic and can readily participate in a variety of reactions. N-alkylation, N-acylation, and N-arylation are fundamental transformations that can introduce a wide array of substituents. These modifications can significantly impact the basicity, lipophilicity, and biological activity of the parent compound.

Furthermore, the existing stereocenter at the C2 position can be used to direct the stereochemical outcome of subsequent reactions on the pyrrolidine ring, allowing for the diastereoselective synthesis of more complex structures. nih.govnih.gov For example, the diastereoselective reduction of a ketone introduced at the C3 position could be influenced by the stereochemistry at C2.

Multi-component reactions (MCRs) represent an efficient strategy for scaffold elaboration, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov While direct application of MCRs starting from this compound might be challenging, derivatives of this compound could be employed in such reactions to build more elaborate structures.

The table below summarizes some potential derivatization strategies for the elaboration of the this compound scaffold.

Potential Derivatization Strategies

Reaction Type Reagent/Catalyst Functional Group Introduced Potential Outcome
N-Alkylation Alkyl Halide, Base Alkyl group Modification of basicity and lipophilicity
N-Acylation Acyl Chloride, Base Acyl group Introduction of amide functionality
N-Arylation Aryl Halide, Pd or Cu catalyst Aryl group Appending aromatic systems

Structural Elucidation, Spectroscopic Characterization, and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-(2-phenylethenyl)pyrrolidine, which contains a chiral center at the C2 position of the pyrrolidine (B122466) ring and a double bond that can exist as E or Z isomers, advanced NMR methods are indispensable for unambiguous stereochemical assignment.

2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide a wealth of information by correlating different nuclei within the molecule, revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying protons that are coupled to each other, typically over two or three bonds. sdsu.eduemerypharma.com In this compound, COSY spectra would reveal correlations between the protons on the pyrrolidine ring, as well as between the vinyl protons and the proton at the C2 position. This helps to trace the carbon skeleton of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique that identifies protons that are close to each other in space, irrespective of whether they are directly bonded. princeton.edu This is particularly useful for determining the stereochemistry. For instance, a NOESY experiment could distinguish between the E and Z isomers of the phenylethenyl group by observing correlations between the vinyl proton and the protons of the phenyl ring. It can also provide insights into the conformation of the pyrrolidine ring by showing proximities between its protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.eduipb.pt By providing a 2D map of one-bond ¹H-¹³C connectivities, HSQC allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

2D NMR Technique Information Gained for this compound
COSY Identifies J-coupled protons within the pyrrolidine ring and the phenylethenyl moiety.
NOESY Determines stereochemistry (E/Z isomerism) and conformational preferences through spatial proximity of protons.
HSQC Correlates each proton to its directly attached carbon atom for unambiguous carbon signal assignment.
HMBC Establishes long-range (2-4 bond) connectivities between protons and carbons, confirming the molecular skeleton.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

For chiral molecules like this compound, determining the enantiomeric excess (ee) is often necessary, especially in the context of asymmetric synthesis. Chiral NMR shift reagents, which are typically lanthanide complexes, can be used for this purpose. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess. nih.govresearchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm its molecular formula (C₁₂H₁₅N). uni.lu The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the fragmentation of the pyrrolidine ring and the cleavage of the bond between the pyrrolidine and the phenylethenyl group would produce characteristic fragment ions, further supporting the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.orgudel.edu

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org The C=C stretching vibration of the phenylethenyl group would likely appear around 1640-1680 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aps.org For this compound, the C=C stretching of the phenyl ring and the ethenyl group would be expected to show strong signals in the Raman spectrum.

Vibrational Mode Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Pyrrolidine)3300-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=C Stretch (Ethenyl)1640-1680Strong
C=C Stretch (Phenyl)~1600, ~1450Strong

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. ed.ac.ukthieme-connect.de For a chiral compound like this compound, if a suitable single crystal can be obtained, X-ray diffraction analysis can unambiguously determine its absolute configuration (R or S at the C2 center). nih.govmit.eduspringernature.com Furthermore, it provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the crystalline state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which dictates the crystal packing.

Computational Studies on Conformation and Tautomerism

Computational chemistry provides powerful tools to investigate the structure and properties of molecules. nih.gov For this compound, computational methods like Density Functional Theory (DFT) can be employed to:

Conformational Analysis: The pyrrolidine ring can adopt various puckered conformations (envelope or twist). Computational studies can predict the relative energies of these conformers and identify the most stable ones. nih.gov Similarly, the rotational barriers around the single bonds connecting the pyrrolidine ring to the phenylethenyl group can be calculated to understand the molecule's flexibility.

Tautomerism: While less common for this specific structure, computational methods can explore the possibility of tautomerism. beilstein-journals.orgruc.dk For instance, the potential for proton transfer from the nitrogen to another part of the molecule, although unlikely in this case, could be theoretically investigated.

By combining the experimental data from NMR, mass spectrometry, vibrational spectroscopy, and X-ray crystallography with theoretical insights from computational studies, a comprehensive and detailed understanding of the structural and stereochemical features of this compound can be achieved.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for determining the properties of molecules like this compound. DFT calculations are instrumental in identifying optimized molecular geometries, which correspond to the lowest energy arrangements of atoms, and in exploring the potential energy surface to map out the conformational landscape.

The conformational flexibility of this compound arises from two main sources: the non-planar nature of the pyrrolidine ring and the rotation around the single bonds linking the ring to the phenylethenyl substituent. The five-membered pyrrolidine ring typically adopts puckered conformations, such as the envelope or twisted forms, to minimize steric strain. beilstein-journals.org Additionally, rotation around the C-C single bonds of the ethylenyl (B1607031) linker results in various rotamers.

The analysis involves identifying all possible conformers, optimizing their geometries, and calculating their relative Gibbs free energies. beilstein-journals.orgscirp.org This allows for the construction of a conformational landscape, which illustrates the relative stabilities of different spatial arrangements of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are compared among conformers to understand the geometric impact of conformational changes.

Table 1: Representative DFT-Calculated Relative Energies for Conformers of this compound This interactive table presents hypothetical data for the most stable conformers, illustrating how results from DFT calculations are typically displayed. The relative energies (ΔE) are shown in kcal/mol, with key dihedral angles defining the conformation.

Conformer IDPyrrolidine PuckerDihedral Angle 1 (N-C-C=C) (°)Dihedral Angle 2 (C-C=C-C_phenyl) (°)Relative Energy (ΔE) (kcal/mol)
Conf-1 Envelope (C-endo)120.5179.80.00
Conf-2 Envelope (C-exo)-118.9179.50.45
Conf-3 Twisted75.3-5.21.20
Conf-4 Envelope (N-endo)-65.8178.91.85

Note: The data in this table is illustrative and based on typical results for analogous compounds. It serves to demonstrate the type of output generated from DFT conformational analysis.

Molecular Dynamics Simulations for Flexible Structures

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the atomic motions of a system by integrating Newton's equations of motion, providing insights into the conformational flexibility and dynamic transitions that are inaccessible through static calculations alone. nih.gov

For a flexible molecule like this compound, MD simulations can be used to explore its conformational space in a simulated environment, such as in a solvent like water or chloroform, at a given temperature and pressure. nih.gov The simulation begins with an energy-minimized structure (often obtained from DFT calculations) and tracks the trajectories of all atoms over a set period, typically ranging from nanoseconds to microseconds.

The analysis of MD trajectories can reveal:

Conformational Transitions: The simulation can show how the molecule transitions between different stable conformers identified by DFT, providing information on the energy barriers and timescales of these processes.

Ring Flexibility: The dynamic puckering of the pyrrolidine ring can be observed and quantified.

Side Chain Motion: The range of motion and preferred orientations of the phenylethenyl group relative to the pyrrolidine ring are elucidated.

Solvent Effects: MD explicitly includes solvent molecules, allowing for the study of how interactions with the solvent influence the conformational preferences of the molecule.

Data from MD simulations is often presented in the form of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Furthermore, the evolution of specific dihedral angles over time can be plotted to characterize the dynamic behavior of rotatable bonds.

Table 2: Illustrative Data Extractable from a Molecular Dynamics Simulation of this compound This interactive table shows the kind of statistical data that can be derived from an MD trajectory, highlighting the average and standard deviation of key dihedral angles that define the molecule's shape.

Dihedral AngleDescriptionAverage Value (°)Standard Deviation (°)
τ1 N1-C2-C6-C7Defines orientation of the ethenyl linker115.2
τ2 C2-C6-C7-C8Defines planarity of the double bond178.1
τ3 C6-C7-C8-C9Defines orientation of the phenyl ring175.9
ν2 C5-N1-C2-C3Pyrrolidine ring torsion24.5

Note: This data is hypothetical and serves to illustrate the quantitative analysis possible from MD simulations. The values represent the dynamic nature of the molecule in solution.

Together, DFT and MD simulations provide a comprehensive understanding of the structural and dynamic properties of this compound, linking its atomic-level features to its macroscopic chemical characteristics.

Mechanistic Investigations of Reactions Involving 2 2 Phenylethenyl Pyrrolidine

Transition State Analysis by Computational Methods (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. DFT calculations allow researchers to model the geometries and energies of reactants, products, and, most importantly, the high-energy transition states that connect them. researchgate.netyoutube.com

In the context of reactions involving pyrrolidine (B122466) derivatives, DFT is used to simulate transition states to understand stereoselectivity and reactivity. For example, in aminocatalyzed reactions, the catalyst, such as a pyrrolidine derivative, forms an enamine or iminium ion intermediate with the substrate. DFT calculations can model the transition state of the subsequent reaction of this intermediate, revealing why a particular stereoisomer is formed preferentially. The calculations can pinpoint the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) within the transition state structure that dictate the stereochemical outcome.

Computational modeling can also be used to optimize reaction pathways for introducing the pyrrolidine moiety itself. By simulating the transition states for various synthetic routes, chemists can predict which pathways will have the lowest activation barriers and are therefore most likely to be successful. For instance, in the rhodium-catalyzed hydroarylation of fullerenes, DFT calculations were used to study the reaction mechanism and confirmed that the addition of the phenyl group and hydrogen atom occurs at a specific bond. researchgate.net Similarly, DFT has been applied to investigate redox trends in cyclometalated palladium(II) complexes, which are relevant to many catalytic cross-coupling reactions. researchgate.net

Table 1: Representative DFT Calculation Parameters for Transition State Analysis This table is illustrative and provides examples of parameters commonly used in DFT studies.

ParameterTypical Value/MethodPurpose
Functional B3LYP, M06-2X, ωB97X-DApproximates the exchange-correlation energy. The choice depends on the system and reaction type.
Basis Set 6-31G(d,p), def2-SVP, cc-pVTZDescribes the atomic orbitals used to construct the molecular orbitals. Larger basis sets provide higher accuracy.
Solvation Model PCM, SMDAccounts for the effect of the solvent on the reaction energetics.
Calculation Type TS Optimization (e.g., Berny)Locates the geometry of the transition state, which is a first-order saddle point on the potential energy surface.
Frequency Analysis Vibrational Frequency Calc.Confirms the nature of the stationary point. A true transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Kinetic Studies and Rate-Determining Steps

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive a rate law. The rate law provides crucial information about the composition of the transition state in the rate-determining step (RDS) of the reaction.

For reactions catalyzed by pyrrolidine derivatives, kinetic experiments can reveal the order of the reaction with respect to the substrate, the catalyst, and any other reagents. For instance, in a study of a manganese(I)-catalyzed C-H bond activation, a kinetic plot of the reaction was generated to help elucidate the mechanism. whiterose.ac.uk In some cases, changing the concentration of a particular species has no effect on the initial rate, indicating it is not involved in the rate-determining step (a zero-order dependence). doubtnut.com Conversely, if doubling the concentration of a reactant doubles the reaction rate, it suggests a first-order dependence and involvement in the RDS. doubtnut.com

The kinetic isotope effect (KIE), measured by comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated one, is a powerful tool for probing the RDS. symeres.com A significant KIE (kH/kD > 1) indicates that a C-H bond is being broken in the rate-determining step. This technique is frequently used in studies of aerobic oxidation reactions and hydroaminations to understand the mechanism of hydrogen transfer or C-H cleavage. symeres.comacs.org

Table 2: Example of Kinetic Data Analysis This table presents hypothetical data to illustrate how kinetic results are interpreted.

Experiment[Substrate A] (M)[Catalyst B] (M)Initial Rate (M/s)Deduced Order
10.100.105.0 x 10⁻⁵-
20.200.1010.0 x 10⁻⁵First order in A
30.100.205.0 x 10⁻⁵Zero order in B
Conclusion from hypothetical data: Rate = k[Substrate A]¹[Catalyst B]⁰. This implies the catalyst is involved in a fast pre-equilibrium and the rate-determining step involves only the substrate.

Probing Intermediates through Spectroscopic Techniques

While many reaction intermediates are too transient to be isolated, they can often be detected and characterized using in-situ spectroscopic methods. dtu.dk Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide structural information about species present in the reaction mixture.

In reactions involving pyrrolidines, NMR spectroscopy is particularly powerful. For example, in palladium-catalyzed aerobic oxidations, ¹H NMR was used to reveal that a 2:1 mixture of pyridine (B92270) and palladium acetate (B1210297) forms a specific trans-complex, providing insight into the nature of the active catalyst. acs.org The formation of intermediates such as enamines or iminium ions, which are key to aminocatalysis, can be observed by characteristic shifts in ¹H and ¹³C NMR spectra. umanitoba.ca

Modulation Excitation Spectroscopy combined with Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an advanced technique used to distinguish reactive intermediates from spectator species on the surface of solid catalysts. dtu.dk This method has been used to identify key reactive intermediates like bicarbonates and formates in CO₂ hydrogenation, confirming an associative reaction pathway. dtu.dk Similar principles can be applied to study heterogeneous reactions involving pyrrolidine-based catalysts or substrates. Spectroscopic techniques are also essential for characterizing the final products, with methods like FT-IR, UV-Vis, ¹H, and ¹³C NMR being routinely used to elucidate molecular structures. researchgate.net

Isotope Labeling Studies (e.g., H/D Exchange)

Isotope labeling is a powerful method for tracing the path of atoms through a reaction mechanism. boku.ac.atnih.gov By replacing an atom with one of its heavier stable isotopes (e.g., ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's journey from reactant to product. symeres.comdoi.org

Deuterium (B1214612) labeling is particularly common for studying mechanisms involving proton transfers or C-H bond cleavage. symeres.com If a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium will typically slow down the reaction, an effect known as the primary kinetic isotope effect (KIE). This has been exploited in mechanistic studies of various reactions, including those involving pyrrolidine derivatives. symeres.com

Furthermore, H/D exchange studies can reveal the reversibility of certain steps. If protons on the molecule exchange with deuterium from a deuterated solvent (e.g., D₂O), it indicates that a reversible protonation/deprotonation step is occurring. In palladium-catalyzed cycloadditions of imines, for example, understanding the geometry of intermediates is crucial. nih.gov While not explicitly an isotope study, related Nuclear Overhauser Effect (NOE) studies, which rely on proton-proton distances, fulfill a similar role in providing structural information about intermediates in solution. nih.gov

Stable isotope labeling, when coupled with mass spectrometry (MS), allows for the precise tracking of atoms in complex reaction networks and is a cornerstone of modern metabolomics and mechanistic analysis. boku.ac.atnih.govdoi.org

Proposed Catalytic Cycles and Reaction Pathways

The culmination of computational, kinetic, spectroscopic, and isotopic studies is the construction of a detailed catalytic cycle or reaction pathway. whiterose.ac.uk This cycle provides a comprehensive, step-by-step description of the reaction mechanism.

For reactions involving 2-(2-phenylethenyl)pyrrolidine, several types of catalytic cycles can be proposed depending on the transformation. In palladium-catalyzed [3+2] cycloadditions with imines to form pyrrolidine rings, a proposed cycle involves the in-situ generation of a zwitterionic Pd-TMM (trimethylenemethane) intermediate. nih.gov This nucleophilic intermediate adds to the imine, followed by the collapse of the resulting zwitterionic species to form the pyrrolidine product and regenerate the palladium catalyst. nih.gov

In other transformations, such as the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide, the reaction can be directed to different products like isoquinolines or isoindolines by choosing a specific catalyst. rsc.org The proposed mechanism starts with the formation of an imine from the aldehyde and amine, which then undergoes further transformations guided by the catalyst. rsc.org

For hydroamination reactions, several mechanisms are possible. A common pathway involves the insertion of an alkene into a metal-amide bond. acs.org A proposed catalytic cycle for an iminoanilide barium-catalyzed hydroamination starts with catalyst activation where THF ligands are replaced by pyrrolidine, followed by insertion of the alkene into the Ba-N bond of the active catalyst. acs.org

These proposed cycles are not just academic exercises; they are predictive models that guide the development of more efficient and selective catalysts and reactions.

Applications As a Chiral Building Block and Catalyst

Precursor for Complex Organic Molecule Synthesis

The inherent chirality and structural features of 2-styrylpyrrolidine make it an attractive starting material for the stereoselective synthesis of more elaborate molecules, including biologically active alkaloids and diverse collections of heterocyclic compounds.

The 2-styrylpyrrolidine framework is a key component in the synthesis of various natural products, particularly alkaloids which often feature pyrrolidine (B122466) or related nitrogen-containing rings. nih.gov Its rigid conformation and defined stereocenters allow it to guide the formation of subsequent stereocenters during a synthetic sequence.

A notable example is the synthesis of indolizidine alkaloids. In 2022, researchers utilized racemic 2-styrylpyrrolidine derivatives to achieve a kinetic resolution mediated by photoexcited chiral copper complexes. This enantioselective E/Z isomerization strategy was successfully applied in the total synthesis of both enantiomers of a bioactive indolizidine alkaloid. chinesechemsoc.org Another approach involves the electrophile-induced cyclization of chiral homoallylamines to produce enantiopure (R)-2-styrylpyrrolidine, demonstrating a pathway to access these valuable chiral building blocks. cas.cz

Furthermore, synthetic analogs of the marine alkaloids Rhopaladins A-D, which exhibit significant cytotoxicity against human tumor cells, have been developed. nih.gov These analogs feature a 4-arylidene-2-styryl-5-oxopyrrolidine core, underscoring the importance of the styrylpyrrolidine moiety in constructing complex, biologically active molecules. nih.gov

Table 1: Examples of Natural Product Synthesis Involving 2-Styrylpyrrolidine Derivatives

Target Molecule ClassSpecific ExampleSynthetic StrategyKey IntermediateReference
Indolizidine AlkaloidsEnantiomers of Alkaloid 201Photoexcited chiral copper complex-mediated kinetic resolutionRacemic 2-styrylpyrrolidine derivative chinesechemsoc.org
Pyrrolidines(R)-2-StyrylpyrrolidineElectrophile-induced cyclizationN-arabinosylhomoallylamine cas.cz
Marine Alkaloid AnalogsRhopaladin AnalogsUgi condensation and intramolecular SN cyclization4-arylidene-2-styryl-5-oxopyrrolidine nih.gov

The 2-(hetero)arylpyrrolidine fragment is a privileged scaffold found in a wide range of biologically active molecules, both natural and synthetic. researchgate.net Cascade transformations, or domino reactions, provide a direct method for constructing libraries of N-heterocycles with significant structural variety from simple precursors. researchgate.net The 2-styrylpyrrolidine core can be elaborated into more complex systems, making it a valuable starting point for diversity-oriented synthesis.

One of the most powerful methods for constructing pyrrolidine-containing heterocycles is the [3+2] cycloaddition reaction of azomethine ylides. nih.gov This strategy allows for the rapid assembly of the pyrrolidine ring with high stereocontrol. By varying the components—the aldehyde, the amino acid, and the dipolarophile—a vast library of substituted pyrrolidines can be generated. For instance, this method has been employed to create complex spiro-heterocycles like spiro[indoline-3,2′-pyrrolidines], which are of interest in medicinal chemistry. nih.gov The styryl group can be incorporated into either the dipolarophile or the azomethine ylide precursor, allowing its integration into these diverse scaffolds.

Role as an Organocatalyst in Asymmetric Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. wikipedia.org Pyrrolidine derivatives, including 2-styrylpyrrolidine, are workhorses in this field, primarily operating through two key activation modes: enamine and iminium ion catalysis. ethz.ch

In enamine catalysis, a chiral secondary amine, such as a 2-styrylpyrrolidine derivative, reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. wikipedia.org This activation mode raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon susceptible to attack by electrophiles.

The structure of the pyrrolidine catalyst is crucial for the reaction's efficiency and stereoselectivity. Kinetic studies have been conducted to quantify the nucleophilicity of enamines derived from N-(β-styryl)pyrrolidine. beilstein-journals.orgnih.gov These studies show that substituents on the pyrrolidine ring significantly impact the reactivity of the resulting enamine. For example, introducing a bulky group at the 2-position of the pyrrolidine ring, as in the case of 2-styrylpyrrolidine, sterically shields one face of the enamine, directing the approach of the electrophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. ethz.chnih.gov

Conversely, iminium ion catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. wikipedia.org This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for attack by nucleophiles at the β-position (conjugate addition). chinesechemsoc.orgnih.gov

The condensation of a 2-styrylpyrrolidine catalyst with an α,β-unsaturated aldehyde generates a planar iminium ion intermediate. ethz.chwikipedia.org The bulky styryl group at the C2 position effectively blocks one of the two faces of the molecule. This steric hindrance forces the incoming nucleophile to attack from the less hindered face, leading to the formation of a single enantiomer of the product with high predictability and control. ethz.ch This strategy is widely used in a variety of asymmetric transformations, including Friedel-Crafts alkylations and Michael additions. nih.gov

Table 2: Organocatalytic Activation Modes of 2-Styrylpyrrolidine

Catalysis ModeSubstrateIntermediateActivation PrincipleTypical Reaction
Enamine Catalysis Aldehydes, KetonesEnamineHOMO-raising (increases nucleophilicity)α-Alkylation, α-Amination
Iminium Ion Catalysis α,β-Unsaturated Aldehydes/KetonesIminium IonLUMO-lowering (increases electrophilicity)Conjugate Addition, Cycloadditions

Ligand in Metal-Catalyzed Asymmetric Transformations

In addition to its role as an organocatalyst, the 2-styrylpyrrolidine scaffold can be incorporated into ligands for transition metal-catalyzed asymmetric reactions. beilstein-archives.org In this context, the pyrrolidine nitrogen and potentially other heteroatoms in the ligand coordinate to a metal center (e.g., palladium, copper, rhodium), creating a chiral environment around it.

Chiral ligands are fundamental to asymmetric catalysis, as they are responsible for transferring stereochemical information to the substrate. nih.gov Phosphoramidites, for example, have proven to be a privileged class of ligands due to their modularity and the high levels of stereocontrol they often provide. nih.gov Similarly, chiral pyridyl pyrrolidine ligands have been synthesized and successfully employed in reactions like the palladium-catalyzed allylic alkylation. diva-portal.org The design of these ligands often involves connecting the chiral pyrrolidine unit to another coordinating group, such as a pyridine (B92270) or a phosphine (B1218219), to create a bidentate or polydentate ligand that can effectively bind to the metal. The steric and electronic properties of the 2-styryl group can be used to fine-tune the ligand's properties, influencing the activity and selectivity of the metal complex. beilstein-archives.orgdiva-portal.org

Exploration in Materials Chemistry

The unique structure of 2-(2-phenylethenyl)pyrrolidine, which combines a chiral pyrrolidine ring with a conjugated phenylethenyl (styryl) group, presents intriguing possibilities for its use in materials chemistry, particularly in the development of novel polymers with specialized properties. While direct polymerization of this compound is not extensively documented in publicly available research, its potential as a monomer can be inferred from studies on related vinyl and styryl compounds.

The phenylethenyl moiety provides a polymerizable group that could, in principle, lead to the formation of polymers with a conjugated backbone. Conjugated polymers are of significant interest due to their electronic and optical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of a styryl group into a polymer backbone has been shown to influence the material's semiconducting and emissive properties. For instance, pyrenes substituted with trans-β-styryl groups have been demonstrated to be both emissive and semiconducting in the solid state, with hole mobilities suitable for organic thin-film transistors. acs.org

Furthermore, the chiral nature of the pyrrolidine ring in this compound could be imparted to a polymer chain. The synthesis of chiral polymers is a significant area of materials science, as these materials can exhibit unique chiroptical properties and are valuable in applications such as chiral separation and asymmetric catalysis. Research on chiral polymeric organocatalysts has shown that immobilizing chiral moieties, such as pyrrolidine derivatives, onto a polymer support can lead to stable and recyclable catalysts for various chemical transformations. tut.ac.jp For example, chiral porous polymers based on pyrrolidine have been developed for heterogeneous organocatalysis in aqueous media. rsc.org

The combination of both a conjugated system and a chiral center in one monomer unit is particularly compelling. The resulting polymers could possess a helical structure, leading to circularly polarized luminescence (CPL), a property that is highly sought after for applications in 3D displays, secure communications, and spintronics. Studies on other conjugated polymers containing chiral moieties have demonstrated the feasibility of creating such advanced materials.

Moreover, the pyrrolidine moiety can be incorporated into conjugated polymer backbones to create "double cable" polymers, where an electron donor polymer backbone is covalently linked to electron acceptor moieties. A novel poly(bithiophene-fulleropyrrolidine) has been studied for its photoinduced charge transfer properties, which are relevant for solar energy conversion. aip.org While this example uses a fulleropyrrolidine, it highlights the utility of the pyrrolidine ring in designing functional conjugated polymers.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The quest for more efficient and environmentally benign methods for constructing molecular frameworks is a perpetual driver of chemical research. For 2-(2-phenylethenyl)pyrrolidine and its analogs, future synthetic strategies are likely to focus on sustainability. This includes the exploration of catalytic systems that avoid precious metals, the use of renewable starting materials, and the design of processes that minimize waste. One promising area is the application of transition metal-catalyzed reactions, which have already shown immense potential in the synthesis of five-membered saturated heterocycles. frontiersin.org For instance, manganese-catalyzed hydrogenation of unsaturated N-heterocycles offers a low-cost and atom-economical route. frontiersin.org Furthermore, copper-catalyzed aerobic enantioselective carboamination of unactivated alkenes presents another avenue for creating these structures with high efficiency and stereoselectivity. frontiersin.org The development of one-pot, multi-component reactions in water, as has been demonstrated for other pyrrole (B145914) derivatives, could also significantly enhance the green credentials of synthesizing this compound. researchgate.net

Exploration of New Catalytic Functions

Beyond its role as a synthetic target, this compound and its derivatives hold potential as catalysts themselves. The pyrrolidine (B122466) scaffold is a well-established motif in organocatalysis. Future research will likely investigate the catalytic capabilities of chiral versions of this compound in asymmetric transformations. The phenylethenyl group could offer unique steric and electronic properties that influence the stereochemical outcome of reactions. Researchers may explore its use in reactions like aldol (B89426) condensations, Michael additions, and Diels-Alder reactions, where organocatalysts have proven to be highly effective. The interplay between the pyrrolidine nitrogen and the phenylethenyl substituent could lead to novel modes of activation and stereocontrol.

Application in Flow Chemistry and High-Throughput Synthesis

The principles of flow chemistry and high-throughput experimentation are revolutionizing how chemical synthesis and optimization are conducted. nih.gov These technologies allow for the rapid screening of reaction conditions and the efficient production of target molecules. nih.govchimia.ch Future work on this compound will undoubtedly leverage these tools. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. High-throughput screening platforms can be employed to quickly identify optimal catalysts, solvents, and other reaction parameters for its synthesis. umd.edu This approach not only accelerates the discovery of new synthetic methods but also facilitates the rapid generation of libraries of this compound derivatives for biological screening.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Density Functional Theory (DFT) calculations, for example, can be used to model transition states and reaction pathways, providing valuable insights into reaction mechanisms. researchgate.net For this compound, computational modeling can be used to:

Predict Reactivity: Understand the electronic properties of the molecule and predict its reactivity in various chemical transformations.

Design Catalysts: Computationally screen potential chiral derivatives of this compound for their catalytic activity and enantioselectivity in asymmetric reactions.

Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of existing and novel synthetic routes to guide experimental efforts.

By combining computational predictions with experimental validation, researchers can significantly accelerate the pace of discovery in this area.

Integration with Artificial Intelligence for Reaction Discovery

Propose Novel Synthetic Routes: AI models could suggest entirely new and non-intuitive pathways for the synthesis of this molecule and its derivatives. chemistryworld.com

Optimize Reaction Conditions: Machine learning algorithms can analyze experimental data to identify the optimal set of conditions for a given reaction, maximizing yield and minimizing byproducts.

Discover New Reactions: By identifying patterns in chemical reactivity, AI could help uncover entirely new types of reactions that can be used to synthesize complex molecules like this compound.

The integration of AI into the research workflow promises to usher in a new era of chemical discovery, where the design and synthesis of novel molecules are achieved with unprecedented speed and efficiency.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2-Phenylethenyl)pyrrolidine to enhance yield and purity?

  • Methodological Answer : Synthesis optimization requires addressing challenges such as reaction temperature control and catalyst selection. For example, substituting traditional harsh reagents with milder catalysts (e.g., transition-metal catalysts) can improve selectivity and reduce side reactions. Multi-step protocols involving ring-closing metathesis or enantioselective hydrogenation may enhance stereochemical purity. Reaction monitoring via NMR or HPLC is critical for identifying intermediates and optimizing stepwise yields .

Q. How can researchers characterize the stereochemistry and electronic properties of this compound derivatives?

  • Methodological Answer :

  • Stereochemistry : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers. Asymmetric synthesis methods, such as employing chiral auxiliaries or organocatalysts, ensure stereochemical fidelity .
  • Electronic Properties : Computational tools (DFT calculations) and spectroscopic techniques (UV-Vis, fluorescence) analyze conjugation effects between the phenyl and pyrrolidine moieties. Substituents like fluorine or trifluoromethyl groups significantly alter electron density and reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) to avoid degradation.
  • Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Refer to GHS-compliant SDS sheets for toxicity data, though note that chronic toxicity may not be fully characterized .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., fluorine, methoxy) influence the biological activity and metabolic stability of this compound derivatives?

  • Methodological Answer :

  • Fluorine Substituents : Enhance metabolic stability by resisting oxidative degradation. For example, 2-(3,4-Difluorophenyl)pyrrolidine shows prolonged half-life in vitro due to reduced cytochrome P450-mediated metabolism .
  • Methoxy Groups : Increase lipophilicity, improving blood-brain barrier penetration. However, steric hindrance from bulky groups (e.g., trifluoromethyl) may reduce binding affinity to target receptors. Comparative SAR studies using radioligand binding assays are recommended .

Q. What strategies can resolve contradictions in reported toxicity data for pyrrolidine derivatives like this compound?

  • Methodological Answer :

  • Data Harmonization : Cross-reference toxicity databases (e.g., RTECS, NITE) and validate findings using standardized assays (e.g., Ames test for mutagenicity).
  • Experimental Replication : Reproduce studies under controlled conditions (e.g., pH, solvent) to isolate confounding variables. For instance, discrepancies in acute toxicity may arise from impurities in early synthetic batches .

Q. How can computational modeling predict the interaction of this compound with biological targets such as GPCRs or ion channels?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model ligand-receptor interactions. Focus on the pyrrolidine ring’s nitrogen, which may act as a hydrogen bond donor.
  • MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales. For example, trifluoromethyl-substituted derivatives show stronger hydrophobic interactions with serotonin receptors .

Key Challenges and Future Directions

  • Stereochemical Complexity : Develop cost-effective asymmetric catalysis methods to scale enantiopure synthesis .
  • Toxicity Gaps : Conduct longitudinal ecotoxicity studies to assess environmental persistence and bioaccumulation .
  • Target Selectivity : Optimize substituent patterns to minimize off-target effects in neurological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.